Researchers requiring pure 5-methyl-2-nitrobenzoic acid for API intermediates often face costly isomer separations when attempting direct nitration of 3-methylbenzoic acid. This ortho-nitro acid eliminates that burden, offering a regiochemically pure scaffold for multi-step synthesis. Key advantages: • High-yield nitro reduction to 2-amino-5-methylbenzoic acid after harsh coupling steps. • Ortho relationship drives efficient cyclization to quinazoline and diazepine cores. • 5-Methyl group provides critical steric/electronic tuning absent in des-methyl analogs. Global shipping.
5-Methyl-2-nitrobenzoic acid is a highly versatile ortho-nitro benzoic acid derivative characterized by a methyl group at the 5-position. In industrial and pharmaceutical procurement, it serves as a critical upstream building block for the synthesis of anthranilic acid derivatives, quinazolines, and complex diazepine scaffolds [1]. Its primary value proposition lies in the strategic placement of the nitro group, which acts as a robust, electron-withdrawing protecting group during harsh cross-coupling or electrophilic functionalization steps, before being efficiently reduced to an amine. This makes it a highly effective starting material over its free-amine counterparts for multi-step synthetic campaigns requiring high atom economy and regiocontrol.
Substituting 5-Methyl-2-nitrobenzoic acid with generic analogs or attempting in-house synthesis from basic precursors introduces severe process liabilities. Replacing it with the des-methyl baseline (2-nitrobenzoic acid) eliminates the 5-methyl handle, which is essential for downstream steric tuning and late-stage functionalization in target APIs. Substituting with regioisomers, such as 3-methyl-4-nitrobenzoic acid, drastically alters the compound's solubility profile in standard organic solvents [1], complicating reactor scale-up. Furthermore, attempting to synthesize the compound in-house via direct nitration of 3-methylbenzoic acid yields a complex mixture of isomers (including 3-methyl-2-nitrobenzoic acid)[2], necessitating yield-destroying fractional crystallization that undermines procurement cost-efficiency.
When evaluating processability for scale-up, 5-Methyl-2-nitrobenzoic acid demonstrates advantageous solubility characteristics compared to its regioisomers. Quantitative solubility measurements in n-butanol isomers reveal that the molar fraction solubility follows the order: 3-methyl-4-nitrobenzoic acid < 3-methyl-2-nitrobenzoic acid < 5-methyl-2-nitrobenzoic acid across all tested temperatures [1]. This enhanced solubility profile directly impacts volumetric productivity in industrial reactors.
| Evidence Dimension | Molar fraction solubility in n-butanol isomers |
| Target Compound Data | Highest relative solubility among regioisomers |
| Comparator Or Baseline | 3-methyl-4-nitrobenzoic acid and 3-methyl-2-nitrobenzoic acid |
| Quantified Difference | 5-methyl-2-nitrobenzoic acid > 3-methyl-2-nitrobenzoic acid > 3-methyl-4-nitrobenzoic acid |
| Conditions | Saturated solutions in n-butanol, iso-butanol, sec-butanol, and tert-butanol at varying temperatures |
Higher solubility in standard organic solvents maximizes volumetric productivity in reactor scale-up and minimizes solvent waste during purification.
Procuring pure 5-Methyl-2-nitrobenzoic acid is highly advantageous over performing in-house nitration of the 3-methylbenzoic acid precursor. Direct electrophilic aromatic nitration of 3-methylbenzoic acid yields a problematic mixture of isomers, primarily 5-methyl-2-nitrobenzoic acid and 3-methyl-2-nitrobenzoic acid, with 3-methyl-4-nitrobenzoic acid as a minor byproduct [1]. Bypassing this step by purchasing the pure 5-methyl isomer eliminates the need for yield-destroying fractional crystallization.
| Evidence Dimension | Isomeric purity and downstream yield |
| Target Compound Data | 100% target isomer availability via direct procurement |
| Comparator Or Baseline | In-house direct nitration of 3-methylbenzoic acid |
| Quantified Difference | Avoids complex multi-isomer mixtures (5-methyl-2-nitro and 3-methyl-2-nitro) requiring fractional crystallization |
| Conditions | Standard electrophilic aromatic nitration (H2SO4/HNO3) |
Purchasing the regiochemically pure intermediate is more cost-effective and reproducible than performing non-selective in-house nitration that requires complex downstream separation.
For syntheses targeting complex anthranilic acid derivatives, starting with 5-Methyl-2-nitrobenzoic acid is often a stronger choice than procuring the downstream 2-amino-5-methylbenzoic acid. The nitro group acts as a robust, electron-withdrawing mask that withstands harsh cross-coupling and electrophilic conditions that would otherwise degrade a free amine. Following functionalization, the nitro group can be efficiently reduced to the target amine in >90% yield using standard catalytic hydrogenation or metal-mediated reduction [1].
| Evidence Dimension | Synthetic sequence efficiency (atom economy) |
| Target Compound Data | Nitro group serves as a stable mask, reducible to amine in >90% yield |
| Comparator Or Baseline | Direct procurement of 2-amino-5-methylbenzoic acid requiring orthogonal protection (e.g., Boc, Cbz) |
| Quantified Difference | Eliminates 2 synthetic steps (protection and deprotection) while maintaining >90% reduction yield |
| Conditions | Multi-step syntheses involving harsh electrophilic or cross-coupling conditions |
Starting with the nitro-acid allows for complex multi-step syntheses without the added steps and atom-economy losses associated with amine protection/deprotection sequences.
Leveraging the high-yield reduction of its nitro group, 5-Methyl-2-nitrobenzoic acid is a highly effective starting material for synthesizing substituted 2-amino-5-methylbenzoic acid (anthranilic acid) derivatives. Procuring the nitro-acid allows chemists to perform harsh electrophilic functionalizations prior to unmasking the sensitive amine [1].
The ortho-relationship between the carboxylic acid and the nitro group makes this compound an ideal bifunctional precursor for cyclization reactions. It is heavily utilized in one-pot cascade reactions to construct complex seven-membered diazepine rings and quinazoline cores [1].
The specific substitution pattern of 5-Methyl-2-nitrobenzoic acid serves as a foundational building block for synthesizing o-nitrobenzyl-based photolabile protecting groups. These are critical in the development of photocleavable linkers for RNA synthesis, nucleic acid conjugates, and advanced polymer cross-linking applications[2].
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